molecular formula C16H21N5O3 B2722608 N1-(isoxazol-3-yl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide CAS No. 1049452-00-7

N1-(isoxazol-3-yl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide

Cat. No. B2722608
CAS RN: 1049452-00-7
M. Wt: 331.376
InChI Key: WHDMVIJVNVLGBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(isoxazol-3-yl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C16H21N5O3 and its molecular weight is 331.376. The purity is usually 95%.
BenchChem offers high-quality N1-(isoxazol-3-yl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(isoxazol-3-yl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Applications

One study highlights the development of a novel, irreversible inhibitor of human rhinovirus (HRV) 3C protease, demonstrating potent antiviral activity against all HRV serotypes tested, with good safety profiles in nonclinical studies. This research exemplifies the therapeutic potential of compounds targeting viral proteases in infectious disease management (Patick et al., 2005).

Synthetic Methodologies

Another area of focus is the synthesis of key intermediates for pharmaceuticals, such as the development of efficient, stereoselective processes for preparing specific amine derivatives. These synthetic approaches are crucial for the pharmaceutical industry, enabling the production of active pharmaceutical ingredients (APIs) with high purity and stereoselectivity (Fleck et al., 2003).

Antibacterial and Antifungal Activities

Compounds synthesized from isoxazole and pyrrolidine have been evaluated for their antimicrobial properties, demonstrating potent to weak activity against various bacterial and fungal strains. This research underscores the potential of such compounds in developing new antimicrobial agents with broad-spectrum efficacy (Gaonkar et al., 2007).

Neuropharmacology

Research into dual orexin receptor antagonists, such as almorexant, reveals the significance of compounds affecting orexin receptors in modulating sleep architecture. These findings have implications for developing treatments for sleep disorders, highlighting the neuropharmacological applications of complex organic molecules (Malherbe et al., 2009).

Anti-inflammatory Agents

The synthesis and metabolic transformation of compounds for anti-inflammatory purposes, demonstrating the pathway from a prodrug to its active form, reflect the relevance of chemical synthesis in drug development and optimization (Patterson et al., 1992).

properties

IUPAC Name

N-[2-(1-methylpyrrol-2-yl)-2-pyrrolidin-1-ylethyl]-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O3/c1-20-7-4-5-12(20)13(21-8-2-3-9-21)11-17-15(22)16(23)18-14-6-10-24-19-14/h4-7,10,13H,2-3,8-9,11H2,1H3,(H,17,22)(H,18,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHDMVIJVNVLGBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C(=O)NC2=NOC=C2)N3CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(isoxazol-3-yl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide

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